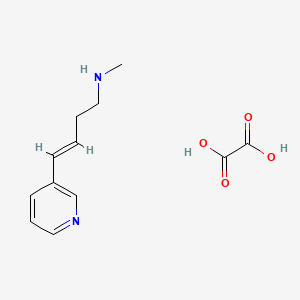

Rivanicline oxalate

Description

Properties

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rivanicline Oxalate's Mechanism of Action on α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline oxalate, also known as (E)-Metanicotine or RJR-2403, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its binding affinity, functional potency, and downstream effects on neurotransmitter systems. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the central nervous system and is a key target in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for smoking cessation.[2][3] Rivanicline has demonstrated nootropic effects and has been investigated for its potential in treating cognitive dysfunction.[4][5] Its mechanism as a partial agonist allows it to modulate receptor activity, providing a therapeutic window that avoids the continuous activation and subsequent desensitization often associated with full agonists like nicotine.

Quantitative Pharmacological Profile

Rivanicline's interaction with α4β2 nAChRs has been quantified through various in vitro and ex vivo assays. The following tables summarize the key binding and functional parameters.

Table 1: Binding Affinity of Rivanicline for α4β2 Nicotinic Acetylcholine Receptors

| Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Rat | Brain Cortex | --INVALID-LINK---Nicotine | 26 ± 3 | Bencherif et al., 1996[4] |

| Human | Receptors expressed in HEK cells | Not Specified | Not Specified | Papke et al., 2000 |

Table 2: Functional Potency and Efficacy of Rivanicline at α4β2 Nicotinic Acetylcholine Receptors

| Species | Assay Type | Preparation | Parameter | Value | Reference |

| Rat | 86Rb+ Efflux | Thalamic Synaptosomes | EC50 | 732 ± 155 nM | Bencherif et al., 1996[4] |

| Rat | 86Rb+ Efflux | Thalamic Synaptosomes | Emax | 91 ± 8% (relative to Nicotine) | Bencherif et al., 1996[4] |

| Rat | Dopamine Release | Striatal Synaptosomes | EC50 | 938 ± 172 nM | Bencherif et al., 1996[4] |

| Rat | Dopamine Release | Striatal Synaptosomes | Emax | 82 ± 5% (relative to Nicotine) | Bencherif et al., 1996[4] |

| Human | Two-Electrode Voltage Clamp | Xenopus Oocytes expressing α4β2 | EC50 | 16 µM | MedchemExpress[2] |

Mechanism of Action: Partial Agonism

As a partial agonist, Rivanicline binds to the α4β2 receptor and elicits a response that is lower than that of a full agonist like acetylcholine or nicotine. This dual action is crucial to its therapeutic potential. In the absence of a full agonist, Rivanicline provides a moderate level of receptor activation. In the presence of a full agonist (e.g., nicotine from smoking), it acts as a functional antagonist by competing for the binding site and reducing the overall receptor activation.

Signaling Pathway

The binding of Rivanicline to the α4β2 nAChR, a ligand-gated ion channel, induces a conformational change that opens the channel pore. This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane. In dopaminergic neurons, this depolarization triggers the release of dopamine into the synapse.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of Rivanicline with α4β2 nAChRs.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Rivanicline for the α4β2 receptor.

-

Preparation of Rat Brain Membranes:

-

Male Sprague-Dawley rats are euthanized, and the cerebral cortex is dissected on ice.

-

The tissue is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.

-

The final pellet is resuspended in assay buffer and the protein concentration is determined using a Bradford assay.

-

-

Binding Assay Protocol:

-

Aliquots of the membrane preparation (50-100 µg of protein) are incubated with a fixed concentration of radioligand (e.g., 1-2 nM --INVALID-LINK---nicotine).

-

Increasing concentrations of Rivanicline are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).

-

The incubation is carried out for 60-90 minutes at 4°C in a final volume of 250 µL.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional potency (EC50) and efficacy (Emax) of Rivanicline on human α4β2 receptors.

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs.

-

The oocytes are defolliculated by treatment with collagenase.

-

cRNA encoding the human α4 and β2 nAChR subunits are injected into the oocytes.

-

The injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

-

Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 to -90 mV).

-

Rivanicline at various concentrations is applied to the oocyte via the perfusion system.

-

The resulting inward current, carried by Na+ and Ca2+, is recorded.

-

Concentration-response curves are generated by plotting the peak current response against the Rivanicline concentration.

-

The EC50 and Emax values are determined by fitting the data to the Hill equation.

-

Dopamine Release Assay from Striatal Synaptosomes

This assay measures the ability of Rivanicline to evoke dopamine release from nerve terminals.

-

Synaptosome Preparation:

-

Rat striata are dissected and homogenized in a sucrose buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a physiological buffer.

-

-

Dopamine Release Protocol:

-

Synaptosomes are preloaded with [3H]dopamine.

-

The loaded synaptosomes are then washed to remove excess unincorporated radioactivity.

-

The synaptosomes are exposed to various concentrations of Rivanicline for a short period (e.g., 5 minutes).

-

The release of [3H]dopamine into the supernatant is quantified by liquid scintillation counting.

-

EC50 and Emax values are determined from the concentration-response data.

-

Conclusion

This compound acts as a selective partial agonist at α4β2 nicotinic acetylcholine receptors. Its high binding affinity and moderate functional efficacy distinguish it from full agonists like nicotine. This pharmacological profile allows it to modulate dopaminergic neurotransmission, a key factor in its potential therapeutic applications for cognitive enhancement and other CNS disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Rivanicline and other selective α4β2 nAChR modulators.

References

- 1. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Rivanicline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known as (E)-metanicotine or RJR-2403, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Initially investigated for its potential in treating Alzheimer's disease due to its nootropic effects, its discovery has led to the exploration of its therapeutic potential in other areas, including inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Rivanicline, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Discovery and Development

Rivanicline was developed as part of research into subtype-selective nicotinic agonists with the aim of achieving therapeutic benefits for central nervous system (CNS) disorders while minimizing peripheral side effects. It was identified as a compound with high affinity and selectivity for the α4β2 nAChR subtype, which is highly expressed in the brain and implicated in cognitive processes.

Mechanism of Action

Rivanicline exerts its effects by binding to and partially activating α4β2 nAChRs. This interaction modulates the release of various neurotransmitters in the brain, contributing to its observed pharmacological effects.

Signaling Pathway

The activation of α4β2 nAChRs by an agonist like Rivanicline leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx results in neuronal depolarization and the modulation of downstream signaling cascades. One such pathway involves the activation of protein kinase C (PKC), which can influence a variety of cellular processes.

Rivanicline Signaling Pathway

Quantitative Data

Binding Affinity and Efficacy

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of Rivanicline for the α4β2 nAChR.

| Parameter | Value | Species | Assay Conditions |

| Ki (α4β2 nAChR) | 26 nM | Rat | Radioligand binding assay with [3H]cytisine in brain cortex membranes. |

| EC50 (α4β2 nAChR) | 16 µM | Rat | 86Rb+ efflux assay in thalamic synaptosomes. |

Synthesis Pathway

The synthesis of Rivanicline can be achieved through a multi-step process, with a key strategy involving the modification of a precursor molecule. The following diagram illustrates a representative synthetic route based on the synthesis of a deuterated analog.

Rivanicline Oxalate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known by its developmental codes RJR-2403 and TC-2403, is a potent and selective partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1] Its oxalate salt form is commonly used in research settings. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Rivanicline oxalate, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Properties and Structure

This compound is the oxalate salt of (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine. The addition of oxalic acid improves the compound's stability and solubility for experimental use.

Structure:

-

IUPAC Name: (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid[2][3]

-

Synonyms: RJR-2403 oxalate, (E)-Metanicotine oxalate[4]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3][4] |

| Molecular Weight | 252.27 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 99.5 Ų | [3] |

| Solubility | Soluble in DMSO, PEG300, Tween-80, and Saline mixtures. | [5] |

Biological Activity and Mechanism of Action

Rivanicline is a selective partial agonist at the α4β2 neuronal nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive processes, reward, and neuroprotection.

Receptor Binding and Affinity:

Rivanicline exhibits high affinity for the α4β2 nAChR subtype. Quantitative data on its binding affinity and functional potency are summarized in Table 2.

| Parameter | Value | Receptor Subtype | Source |

| Ki | 26 nM | α4β2 nAChR | [1] |

| EC₅₀ | 732 nM | Rat Brain Cortex nAChRs | [1] |

| EC₅₀ | 16 µM | α4β2 nAChR | [1] |

Signaling Pathways:

Activation of the α4β2 nAChR by Rivanicline initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its primary mechanism involves the influx of cations, leading to neuronal depolarization. Downstream of this initial event, several signaling pathways are implicated in the effects of α4β2 nAChR activation.

Key downstream signaling pathways include:

-

PI3K-Akt Pathway: Activation of this pathway is associated with neuroprotective effects and the promotion of neuronal survival.[6]

-

JAK2-STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects mediated by α4β2 nAChR activation.[7][8]

-

Protein Kinase C (PKC) Activation: Stimulation of α4β2 nAChRs can lead to PKC activation, which in turn can downregulate D3 dopamine receptors, suggesting a mechanism for modulating dopaminergic signaling.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline typical protocols for the synthesis, receptor binding assays, and behavioral analysis of this compound.

Synthesis of this compound:

While a specific, detailed, step-by-step synthesis protocol for this compound is not available in the provided search results, a general synthetic approach can be inferred from patents related to similar compounds like varenicline oxalate. The synthesis would likely involve the formation of the Rivanicline free base followed by salt formation with oxalic acid.

Radioligand Binding Assay for α4β2 nAChR:

This protocol describes a competitive binding assay to determine the affinity of this compound for the α4β2 nAChR using a radiolabeled ligand such as [³H]cytisine.

-

Materials:

-

Rat brain tissue or cell lines expressing α4β2 nAChRs

-

[³H]cytisine (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of nicotine)

-

Glass fiber filters

-

Scintillation fluid

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]cytisine, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Passive Avoidance Test:

This behavioral test is used to assess the effects of this compound on learning and memory in rodents. The test relies on the animal's natural aversion to a bright, open space and its preference for a dark, enclosed area.

-

Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[11][12]

-

Procedure:

-

Training (Acquisition):

-

Treatment:

-

Animals are administered this compound or a vehicle control at a specified time before or after the training session.[1]

-

-

Testing (Retention):

-

-

Data Analysis: An increased latency to enter the dark compartment in the Rivanicline-treated group compared to the control group is indicative of improved memory of the aversive experience.

Conclusion

This compound is a valuable research tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in various physiological and pathological processes. Its well-characterized chemical properties, high selectivity, and demonstrated efficacy in preclinical models of cognitive function make it a compound of significant interest for drug development professionals in the fields of neuroscience and neurodegenerative diseases. This guide provides a foundational understanding of its key characteristics and the experimental approaches used to evaluate its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rivanicline hemioxalate | C22H30N4O4 | CID 78357774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RJR-2403 oxalate | C12H16N2O4 | CID 23298272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. α4β2 nicotinic acetylcholine receptor downregulates D3 dopamine receptor expression through protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. scantox.com [scantox.com]

- 12. nbtltd.com [nbtltd.com]

- 13. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 14. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

Pharmacological Profile of Rivanicline: A Technical Guide for Nicotinic Agonist Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline (also known as RJR-2403 and (E)-Metanicotine) is a neuronal nicotinic acetylcholine receptor (nAChR) partial agonist with a notable selectivity for the α4β2 subtype.[1][2][3] This pharmacological profile has positioned it as a compound of interest for potential therapeutic applications in neurodegenerative and inflammatory diseases, including Alzheimer's disease and ulcerative colitis.[1] This document provides a comprehensive technical overview of Rivanicline's pharmacological characteristics, detailing its binding affinities, functional potencies, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the binding and functional data for Rivanicline across various nAChR subtypes, facilitating a comparative analysis of its selectivity and efficacy.

Table 1: Rivanicline Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Radioligand Used | Source |

| α4β2 | 26 | Not Specified | [4][5] |

| Rat Brain Cortex | 26 | Not Specified | [4][5] |

Table 2: Rivanicline Functional Activity (EC₅₀)

| Receptor Subtype | EC₅₀ (µM) | Assay Type | Source |

| α4β2 | 16 | Not Specified | [4][5] |

| α4β4 | 50 | Not Specified | [4] |

| α3β2 | 150 | Not Specified | [4] |

| α7 | 240 | Not Specified | [4] |

| α3β2α5 | 360 | Not Specified | [4] |

| Rat Brain Cortex (nAChRs) | 0.732 | Not Specified | [4][5] |

| PC12 (Ganglionic) | > 1000 | Not Specified | [4] |

Key Experimental Protocols

The characterization of Rivanicline's pharmacological profile relies on standardized in vitro assays. The methodologies for two cornerstone experiments are detailed below.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound (Rivanicline) for a specific receptor target by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenized tissue or cultured cells expressing the nAChR subtype of interest are centrifuged to isolate a membrane fraction rich in the target receptors. The protein concentration of this preparation is quantified.[6]

-

Assay Incubation: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]epibatidine) and the prepared membranes are incubated with serial dilutions of the unlabeled competitor, Rivanicline.[6]

-

Defining Controls:

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[6][8]

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[6]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of Rivanicline that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (binding affinity constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Ion Flux Assay (e.g., ⁸⁶Rb⁺ Efflux)

This functional assay measures the ability of an agonist to open the ion channel associated with the nAChR, using the radioactive potassium analog, ⁸⁶Rb⁺, as a tracer.

Methodology:

-

Cell Preparation: Cultured cells stably expressing the target nAChR subtype are grown in multi-well plates.

-

Tracer Loading: The cells are incubated with a medium containing ⁸⁶Rb⁺ for a sufficient period to allow for its uptake into the intracellular space.

-

Wash and Baseline: The cells are washed to remove extracellular ⁸⁶Rb⁺, and a baseline efflux rate is established by collecting the supernatant over several short intervals.

-

Agonist Stimulation: The cells are then exposed to various concentrations of Rivanicline. If the compound is an agonist, it will activate the nAChRs, causing the channel to open and allowing the loaded ⁸⁶Rb⁺ to flow out of the cells down its electrochemical gradient.

-

Sample Collection: The supernatant is collected at specific time points after agonist addition.

-

Quantification: The amount of ⁸⁶Rb⁺ in the collected samples is measured using a scintillation counter. The total amount of ⁸⁶Rb⁺ incorporated by the cells is also determined after lysing the cells at the end of the experiment.

-

Data Analysis: The rate of ⁸⁶Rb⁺ efflux is calculated for each concentration of Rivanicline. A dose-response curve is generated by plotting the efflux rate against the log concentration of the agonist, from which the EC₅₀ (the concentration producing 50% of the maximal response) and the Emax (maximal efficacy) can be determined.

Visualized Pathways and Workflows

Rivanicline Signaling at α4β2 nAChR```dot

Caption: Logical flow for determining binding affinity (Ki) via a competitive radioligand assay.

Experimental Workflow: ⁸⁶Rb⁺ Efflux Assay

Caption: Procedural steps for assessing functional agonism (EC₅₀) using an ion flux assay.

Conclusion

Rivanicline demonstrates a clear pharmacological profile as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its binding affinity and functional potency at this subtype are significantly higher than at other tested nAChR subtypes, underscoring its selectivity. The established experimental protocols, including radioligand binding and ion flux assays, provide a robust framework for the continued investigation of Rivanicline and the development of novel subtype-selective nicotinic agonists. This technical guide serves as a foundational resource for professionals engaged in cholinergic drug discovery and development.

References

- 1. Rivanicline - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. rivanicline | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Rivanicline Oxalate in Alzheimer's Disease Models: A Technical Guide

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive functions, including memory and learning.[1] One of the earliest and most consistent neurochemical deficits observed in AD is the loss of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (ACh).[1][2] This "cholinergic hypothesis" has been a cornerstone of AD drug development for decades.[1][2] Rivanicline (also known as RJR-2403) is a selective partial agonist for neuronal nicotinic acetylcholine receptors (nAChRs), primarily targeting the α4β2 subtype, which is crucial for cognitive processes.[3] This technical guide provides a comprehensive overview of the preclinical studies of Rivanicline oxalate in various animal models of cognitive impairment relevant to Alzheimer's disease.

Mechanism of Action

Rivanicline acts by stimulating nAChRs, ligand-gated ion channels that are widely distributed in the brain and play a key role in regulating neuronal excitability and neurotransmitter release.[4] In Alzheimer's disease, the function of the cholinergic system is significantly attenuated.[2][4] Rivanicline, by acting as an agonist at α4β2 nAChRs, mimics the action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] This stimulation is believed to improve cognitive function by facilitating the release of other neurotransmitters, such as glutamate, which are essential for synaptic plasticity, learning, and memory.[5][6]

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alzheimer’s Disease Pharmacotherapy in Relation to Cholinergic System Involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rivanicline - Wikipedia [en.wikipedia.org]

- 4. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Rivanicline Oxalate: A Technical Guide to Solubility in DMSO and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of rivanicline oxalate, a selective α4β2 neuronal nicotinic acetylcholine receptor agonist. Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and various aqueous solutions is critical for accurate in vitro and in vivo studies, formulation development, and ensuring the reliability of experimental results. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of its signaling pathway and experimental workflows.

Core Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative solubility data for rivanicline and its salt forms in DMSO and aqueous solutions.

| Compound Form | Solvent | Reported Solubility | Concentration (Molar) | Notes |

| This compound | Sterile Water | Soluble to 100 mM | 0.1 M | Data from a chemical supplier.[1] |

| Rivanicline Hemioxalate | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 12.06 mM | This formulation provides a clear solution.[2] |

| Rivanicline Hemioxalate | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 12.06 mM | SBE-β-CD can be used as a solubilizing agent.[2] |

| Rivanicline Hemioxalate | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 12.06 mM | A suitable formulation for in vivo studies in some animal models.[2] |

| Rivanicline Hemioxalate | 10 mM in DMSO | 10 mM | 10 mM | Provided as a stock solution for experimental use.[2] |

It is important to note that the use of organic co-solvents like DMSO, even in small percentages (e.g., 5% v/v), can increase the apparent aqueous solubility of a compound. For rivanicline hemioxalate, heating and/or sonication can aid in dissolution if precipitation or phase separation occurs during preparation.[2]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount in drug discovery and development. The following are detailed methodologies for key experiments to assess the solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a gold standard for determining thermodynamic solubility, representing the equilibrium solubility of a compound in a given solvent.[3][4]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration method does not bind the compound of interest.

-

Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Standard Curve: Prepare a standard calibration curve of this compound in the same solvent to accurately quantify the solubility.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility from a DMSO stock solution.[5]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microtiter plate to achieve the desired final concentration. The final DMSO concentration should be kept low (typically 1-5%) to minimize its effect on solubility.[6]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1.5-2 hours).[6]

-

Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer, which detects light scattering from undissolved particles.[5]

-

Quantification (Optional): For a more quantitative assessment, filter the solutions to remove any precipitate and measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer.[5]

Visualizing Key Pathways and Processes

Rivanicline Signaling Pathway

Rivanicline is a neuronal nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the α4β2 subtype.[2][7][8][9] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, leading to their activation. This activation can modulate the release of various neurotransmitters, contributing to its therapeutic effects.

Caption: Rivanicline's mechanism of action via the α4β2 nAChR.

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a research compound like this compound, progressing from high-throughput screening to a more definitive thermodynamic measurement.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. asianpubs.org [asianpubs.org]

- 4. scispace.com [scispace.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. drugdiscovery.msu.edu [drugdiscovery.msu.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

In Vitro Evaluation of Rivanicline Oxalate: A Technical Guide to its Neuroprotective Effects

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Rivanicline oxalate is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, with a high affinity for the α4β2 subtype.[1][2][3] Activation of these receptors is linked to pro-survival intracellular signaling cascades, positioning Rivanicline as a candidate for neuroprotective therapies in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4] This technical guide provides a comprehensive overview of the methodologies used to evaluate the neuroprotective effects of this compound in vitro. It includes detailed experimental protocols, a summary of its receptor binding profile, and visualizations of the key signaling pathways and experimental workflows involved in its assessment.

Introduction to this compound

Rivanicline (also known as RJR-2403) is a neuronal nicotinic receptor agonist that demonstrates high selectivity for nAChR subtypes found in the central nervous system (CNS).[1][3] Its primary targets are the α4β2 nAChRs, which are widely expressed in the brain and play a crucial role in cognitive functions.[1][5] The stimulation of nAChRs by agonists can trigger downstream signaling pathways that promote neuronal survival and protect against various neurotoxic insults, such as those induced by glutamate excitotoxicity or exposure to β-amyloid peptides.[4][6] Therefore, evaluating the neuroprotective capacity of this compound in controlled in vitro settings is a critical step in its preclinical development.

Core Mechanism: The Neuroprotective Signaling Pathway

The neuroprotective effects of nAChR agonists like Rivanicline are primarily mediated through the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[4][6][7] This pro-survival cascade is initiated by the binding of Rivanicline to the α4β2 nAChR, which functions as a ligand-gated ion channel.

-

Receptor Activation: Rivanicline binds to the α4β2 nAChR on the neuronal membrane.

-

Ion Influx: This binding event causes the channel to open, leading to an influx of cations, most notably Calcium (Ca²+).[4]

-

PI3K Activation: The rise in intracellular Ca²+ concentration triggers the activation of PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[6]

-

Anti-Apoptotic Effects: Activated Akt then phosphorylates a range of downstream targets that inhibit apoptosis and promote cell survival. This includes the phosphorylation and inactivation of pro-apoptotic proteins (e.g., Bad) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2).

This signaling cascade effectively counteracts the cellular stress and apoptotic signals initiated by neurotoxic stimuli.

Quantitative Data Presentation

The initial characterization of Rivanicline involves quantifying its binding affinity (Ki) and functional potency (EC₅₀) at various nAChR subtypes. This data is crucial for understanding its selectivity and predicting its pharmacological effects.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | Rat Brain Cortex nAChRs | 26 nM | [1][2] |

| α4β2 nAChR | 26 nM | [1][2] | |

| Functional Potency (EC₅₀) | Rat Brain Cortex nAChRs | 732 nM | [1][3] |

| α4β2 nAChR | 16 μM | [1][3] | |

| α7 nAChR | 240 μM | [2] |

Table 1: Receptor Binding and Potency Profile of Rivanicline.

While extensive in vivo data exists, specific quantitative results from in vitro neuroprotection assays for this compound are not widely published. The following table serves as a template for presenting such data, which would typically be generated from the protocols described in Section 4.0.

| Assay Type | Neurotoxin | Rivanicline Conc. | Outcome Measure | Result (% of Toxin Control) |

| Cell Viability | Glutamate (5 mM) | 1 μM | % Viable Cells (MTT) | Data to be populated |

| Glutamate (5 mM) | 10 μM | % Viable Cells (MTT) | Data to be populated | |

| Apoptosis | Glutamate (5 mM) | 1 μM | Caspase-3 Activity | Data to be populated |

| Glutamate (5 mM) | 10 μM | Caspase-3 Activity | Data to be populated | |

| Membrane Integrity | β-Amyloid (10 μM) | 10 μM | LDH Release | Data to be populated |

Table 2: Representative Data Template for In Vitro Neuroprotection Assays.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for assessing the neuroprotective effects of this compound against a common neurotoxic insult, glutamate-induced excitotoxicity.

Cell Culture and Maintenance

-

Cell Line: Human neuroblastoma cell line SH-SY5Y is a common and appropriate model. Primary cortical neurons can also be used for more physiologically relevant data.[8]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Glutamate-Induced Excitotoxicity Assay Protocol

This protocol outlines the steps to induce neuronal cell death using glutamate and to test the protective effect of this compound.

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well clear-bottom plate at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours to synchronize the cells.

-

Pre-treatment: Remove the serum-free medium and add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a "vehicle control" group with no Rivanicline. Incubate for 1-2 hours.

-

Induction of Toxicity: Add a concentrated solution of L-Glutamic acid to all wells except the "untreated control" group to a final concentration of 5-10 mM.[9] The "toxin control" group will receive glutamate but no Rivanicline.

-

Incubation: Return the plate to the incubator and incubate for 24 hours.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of living cells, which is proportional to cell viability.

-

Objective: To quantify the protective effect of this compound against glutamate-induced cell death.

-

Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Following the 24-hour incubation from step 4.2.5, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

-

% Viability = (Absorbance_Sample / Absorbance_Control) * 100

-

Apoptosis Detection (Caspase-3 Activity Assay)

This assay measures the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway.

-

Objective: To determine if this compound's neuroprotective effect involves the inhibition of apoptosis.

-

Materials: Commercially available Caspase-3 colorimetric or fluorometric assay kit (e.g., containing the substrate Ac-DEVD-pNA).

-

Procedure:

-

Prepare cell lysates from cells treated as described in section 4.2.

-

Follow the manufacturer's protocol for the specific Caspase-3 assay kit. Typically, this involves adding the cell lysate to a reaction buffer containing the Caspase-3 substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

-

Data Analysis: Caspase-3 activity is often normalized to the total protein concentration of the lysate and expressed as a fold change relative to the untreated control. A reduction in caspase activity in Rivanicline-treated groups compared to the toxin-only group indicates an anti-apoptotic effect.

Conclusion

This compound is a selective nAChR agonist with a well-defined mechanism of action that strongly suggests neuroprotective potential.[1][4] The activation of the PI3K/Akt signaling pathway provides a robust foundation for its ability to promote neuronal survival.[6] While quantitative data from in vitro neuroprotection studies are not yet broadly available, the experimental protocols detailed in this guide provide a standardized framework for researchers to rigorously evaluate its efficacy. By employing assays that measure cell viability, apoptosis, and other markers of neuronal health, the scientific community can further elucidate the therapeutic promise of this compound for treating neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]

- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

Rivanicline Oxalate: A Technical Guide for Research in Cognitive Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive dysfunction is a debilitating hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. The cholinergic system, particularly the α4β2 nicotinic acetylcholine receptor (nAChR), has emerged as a promising target for therapeutic intervention. Rivanicline oxalate, a selective partial agonist for the α4β2 nAChR, has demonstrated pro-cognitive effects in a variety of preclinical models. This in-depth technical guide provides a comprehensive overview of this compound for researchers in the field of cognitive dysfunction. It details the compound's mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes critical signaling pathways and research workflows.

Introduction

Rivanicline, also known as (E)-metanicotine or RJR-2403, is a potent and selective ligand for the α4β2 subtype of neuronal nicotinic acetylcholine receptors. As a partial agonist, it modulates cholinergic neurotransmission, which is crucial for cognitive processes such as learning, memory, and attention. Its selectivity for the α4β2 receptor subtype minimizes off-target effects, making it a valuable tool for investigating the role of this specific receptor in cognitive function and as a potential therapeutic agent for conditions like Alzheimer's disease and schizophrenia-associated cognitive impairment.

Mechanism of Action

This compound exerts its pro-cognitive effects primarily through its action as a partial agonist at α4β2 nAChRs. This interaction leads to a cascade of downstream events that enhance neuronal function and synaptic plasticity.

α4β2 Nicotinic Acetylcholine Receptor Agonism

Rivanicline binds to the α4β2 nAChR, leading to a conformational change that opens the ion channel, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, increasing its excitability. As a partial agonist, Rivanicline produces a submaximal response compared to the endogenous full agonist, acetylcholine. This property is advantageous as it can stabilize the receptor in an active state without causing the profound desensitization often seen with full agonists, leading to a more sustained and modulated therapeutic effect.

Downstream Signaling Pathways

The activation of α4β2 nAChRs by Rivanicline initiates several intracellular signaling cascades implicated in synaptic plasticity and cell survival. A key mechanism is the enhancement of neurotransmitter release, particularly glutamate. The influx of Ca²⁺ through the activated nAChR can facilitate the fusion of synaptic vesicles containing glutamate with the presynaptic membrane. This increased glutamatergic transmission strengthens synaptic connections, a fundamental process for learning and memory formation.

Furthermore, nAChR activation is known to modulate downstream signaling pathways such as the Extracellular signal-Regulated Kinase (ERK) pathway and the cAMP Response Element-Binding protein (CREB) pathway. The influx of calcium can activate various calcium-dependent kinases that, in turn, can lead to the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors like CREB. Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to the transcription of genes involved in synaptic plasticity, neuronal growth, and survival.

Methodological & Application

Application Notes and Protocols for Rivanicline Oxalate in In Vivo Rodent Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of rivanicline oxalate in rodent models, with a focus on dosages, experimental protocols, and relevant signaling pathways. Rivanicline is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, with high affinity for the α4β2 subtype, and has shown potential in preclinical studies for its cognitive-enhancing effects.[1]

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the effective dosages of this compound administered in various rodent models and experimental paradigms.

| Animal Model | Experimental Paradigm | Dosage Range | Administration Route | Observed Effects |

| Rat | Scopolamine-Induced Amnesia (Passive Avoidance) | 0.06 - 6 µmol/kg | Subcutaneous (s.c.) | 0.6 µmol/kg reversed amnesia |

| Rat | Ibotenic Acid Lesions (8-Arm Radial Maze) | 0 - 1.2 µmol/kg | Subcutaneous (s.c.) | Improved working and reference memory |

| Mouse | Eyeblink Conditioning Impairment | 2 mg/kg | Intraperitoneal (i.p.) | Restored learning ability |

| Mouse | Physiological Test Battery | 75 - 125 µmol/kg | Subcutaneous (s.c.) | Decreased body temperature and respiratory rate |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Passive Avoidance Test for Memory Assessment in Rats

This test evaluates fear-motivated long-term memory.[2][3][4][5]

Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.[2][3]

Protocol:

-

Habituation: Allow rats to explore the apparatus for a set period before the training day.

-

Training (Acquisition):

-

Place the rat in the light compartment.

-

After a brief acclimatization period, the door to the dark compartment is opened.

-

Rodents, having a natural aversion to bright spaces, will typically enter the dark compartment.[2]

-

Once the rat enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.

-

-

Drug Administration: Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle control at a predetermined time before the retention test. To induce amnesia, a substance like scopolamine (e.g., 1 mg/kg) can be administered prior to the training session.[3]

-

Retention Test (24 hours after training):

8-Arm Radial Maze for Spatial Learning and Memory in Rats

This maze is used to assess spatial working and reference memory.[6][7][8][9]

Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards can be placed at the end of some or all arms.[6][9]

Protocol:

-

Habituation and Food Restriction:

-

Habituate the rats to the maze by allowing free exploration.

-

Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight to motivate them to search for food rewards.

-

-

Training:

-

Bait a specific subset of arms with a food reward (for reference memory tasks) or all arms (for working memory tasks).

-

Place the rat on the central platform and allow it to explore the arms and consume the rewards.

-

-

Drug Administration: Administer this compound (e.g., 0-1.2 µmol/kg, s.c.) or vehicle control before the testing session.

-

Testing:

-

Record the sequence of arm entries.

-

Working memory errors are defined as re-entry into an arm that has already been visited within the same trial.[6]

-

Reference memory errors are defined as entry into an arm that is never baited.[6]

-

The trial ends after a set time or once all rewards have been consumed.

-

Eyeblink Conditioning in Mice

This paradigm is a form of associative motor learning.[10][11][12][13][14]

Apparatus: A restraining tube for the mouse with a head-fixing apparatus. A system to deliver a conditioned stimulus (CS), such as a tone or light, and an unconditioned stimulus (US), typically a mild air puff to the eye or a gentle periorbital shock. An eyelid movement detection system (e.g., high-speed camera or magnetic distance measurement) is also required.[10]

Protocol:

-

Surgical Preparation (if applicable): For head-fixed preparations, a small head-post is surgically implanted on the skull.

-

Habituation: Acclimate the mouse to the restraining apparatus and the experimental setup for several days.[10]

-

Training:

-

The training consists of multiple trials where the CS is presented for a specific duration (e.g., 250 ms) and is followed by the US.[11][14]

-

Initially, the mouse will blink reflexively in response to the US (unconditioned response, UR).

-

With repeated pairings, the mouse learns to associate the CS with the US and will start to produce a conditioned response (CR), which is an eyeblink that occurs after the CS but before the US.[13]

-

-

Drug Administration: Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle control before the training sessions.

-

Data Analysis: The percentage of trials in which a CR occurs is calculated to assess the rate and level of learning.

Signaling Pathways and Experimental Workflows

Rivanicline Signaling Pathway

Rivanicline acts as a selective agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[1] The binding of rivanicline to these receptors, which are ligand-gated ion channels, leads to a conformational change that opens the channel.[15] This allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron, resulting in depolarization and neuronal excitation.[15][16] This increased excitability can enhance the release of various neurotransmitters, including dopamine.[17][18] Furthermore, the activation of nAChRs, particularly through Ca2+ influx, can trigger downstream intracellular signaling cascades, such as the PI3K-Akt pathway, which is implicated in neuroprotective effects.[19]

Experimental Workflow for a Typical In Vivo Rodent Study

The following diagram illustrates a general workflow for conducting an in vivo rodent experiment with this compound.

Logical Relationship in Passive Avoidance Task

This diagram shows the logical flow and expected outcomes of the passive avoidance task.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 3. scantox.com [scantox.com]

- 4. Passive avoidance test [panlab.com]

- 5. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 6. Radial arm maze - Wikipedia [en.wikipedia.org]

- 7. 8-arm Radial Maze - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 8. An Appetitive Spatial Working Memory Task for Mice in a Semi-Automated 8-Arm Radial Maze, Reducing Fearful Memory Association in the Maze [jove.com]

- 9. noldus.com [noldus.com]

- 10. researchgate.net [researchgate.net]

- 11. Age-Related Impairment in the 250-Millisecond Delay Eyeblink Classical Conditioning Procedure in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace Eyeblink Conditioning in Mice Is Dependent upon the Dorsal Medial Prefrontal Cortex, Cerebellum, and Amygdala: Behavioral Characterization and Functional Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eyeblink conditioning - Wikipedia [en.wikipedia.org]

- 14. eneuro.org [eneuro.org]

- 15. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 16. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Rivanicline Oxalate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline oxalate is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in various neurological processes. Its ability to modulate cholinergic signaling makes it a valuable tool for in vitro studies investigating neurodegenerative diseases, cognitive function, and inflammatory pathways. This document provides a detailed protocol for the proper dissolution of this compound for use in cell culture experiments, ensuring optimal compound stability and activity. Additionally, it summarizes its biological activity and outlines the key signaling pathways it modulates.

Chemical Properties

| Property | Value | Reference |

| Synonyms | RJR-2403 oxalate, (E)-Metanicotine oxalate | [1] |

| CAS Number | 220662-95-3 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

Biological Activity

Rivanicline is a subtype-selective partial agonist at neural nicotinic acetylcholine receptors, with a primary affinity for the α4β2 subtype.[3] This interaction initiates a conformational change in the receptor, opening an ion channel and allowing the influx of cations such as Na⁺ and Ca²⁺ into the neuron.[4] This influx leads to an excitatory postsynaptic potential, neuronal activation, and subsequent downstream signaling events.[4]

Quantitative Data

| Parameter | Value | Target | Reference |

| Ki | 26 nM | α4β2 nAChR | [1][5] |

| EC₅₀ | 16 µM | α4β2 nAChR | [5][6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * 252.27 ( g/mol ) * 1000 (mg/g)

-

Example for 1 mL: 10 mmol/L * 0.001 L * 252.27 g/mol * 1000 mg/g = 2.52 mg

-

-

Weighing: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube.

-

Dissolution: Add the corresponding volume of sterile DMSO to the tube.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[6]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment based on its EC₅₀ and the specific research question.

-

Serial Dilution: It is highly recommended to perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

-

Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells. A final concentration of 0.1% or lower is generally considered safe for most cell lines.[7]

-

Example: To achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent.

-

Application to Cells: Gently mix the final working solution and immediately add it to your cell cultures.

Important Considerations:

-

Solubility: If precipitation is observed upon dilution in aqueous media, it may be necessary to prepare a more dilute intermediate stock solution in DMSO before the final dilution in the culture medium.

-

Stability: It is best practice to prepare fresh working solutions for each experiment from the frozen stock.[6] The stability of this compound in cell culture media over extended periods has not been extensively documented.

-

Cell Line Specificity: The optimal working concentration and tolerance to DMSO can vary between different cell lines. It is advisable to perform a dose-response curve and a DMSO toxicity test for your specific cell line.

Visualization of Signaling Pathways

This compound Experimental Workflow

Caption: Workflow for preparing and using this compound in cell culture.

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Simplified signaling cascade initiated by this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. apexbt.com [apexbt.com]

- 3. Rivanicline - Wikipedia [en.wikipedia.org]

- 4. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Rivanicline Oxalate in Murine Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline oxalate is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2][3] This selectivity makes it a valuable research tool for investigating the role of the α4β2 nAChR in various central nervous system functions, particularly in the domains of learning, memory, and attention. These application notes provide detailed protocols for the administration of this compound in mice for behavioral studies, summarize key quantitative data from preclinical research, and offer visualizations of relevant pathways and workflows.

Mechanism of Action

Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[4] This receptor is a ligand-gated ion channel that, upon binding with acetylcholine or an agonist like Rivanicline, allows the influx of cations such as sodium (Na+) and calcium (Ca2+), leading to neuronal excitation. The α4β2 nAChR is widely expressed in the brain and is implicated in cognitive processes.[4]

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the effective doses of this compound in various behavioral paradigms in mice and rats. Dosages are provided in both µmol/kg and mg/kg for this compound (Molecular Weight: 252.27 g/mol ).[1]

Table 1: Dose-Response Data for this compound in Cognitive and Behavioral Tests

| Species | Behavioral Test | Administration Route | Dose (µmol/kg) | Dose (mg/kg) | Observed Effect | Reference |

| Rat | Passive Avoidance (Scopolamine-induced amnesia) | Subcutaneous (s.c.) | 0.06 | 0.015 | No effect | [2] |

| Rat | Passive Avoidance (Scopolamine-induced amnesia) | Subcutaneous (s.c.) | 0.6 | 0.15 | Reversal of scopolamine-induced amnesia, increased step-through latency | [2] |

| Rat | Passive Avoidance (Scopolamine-induced amnesia) | Subcutaneous (s.c.) | 6 | 1.51 | No effect | [2] |

| Rat | 8-Arm Radial Maze (Ibotenic acid lesions) | Subcutaneous (s.c.) | 0 - 1.2 | 0 - 0.30 | Enhanced working and reference memory | [2] |

| Mouse | Eyeblink Conditioning (MK-801 impairment) | Intraperitoneal (i.p.) | ~7.9 (2 mg/kg) | 2.0 | Restores learning ability | [2] |

| Mouse | Physiological Test Battery | Subcutaneous (s.c.) | 75 - 125 | 18.9 - 31.5 | Decreased body temperature, respiratory rate, Y-maze activity, and auditory startle response (15-50x less potent than nicotine) | [2] |

Experimental Protocols

Preparation of this compound for Injection

-

Vehicle Selection: A common vehicle for subcutaneous or intraperitoneal injection of Rivanicline is sterile 0.9% saline. For compounds with limited aqueous solubility, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[5] Always perform a small-scale solubility test first.

-

Calculation of Required Amount:

-

Determine the desired dose in mg/kg.

-

Calculate the total amount of this compound needed based on the average weight of the mice and the number of animals to be injected.

-

The injection volume for mice is typically 5-10 ml/kg.

-

-

Dissolution:

-

Weigh the required amount of this compound powder accurately.

-

In a sterile vial, add the chosen vehicle to the powder.

-

Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Administration:

-

Administer the solution via the desired route (subcutaneous or intraperitoneal) using an appropriate gauge needle (e.g., 27-30G for mice).

-

The timing of administration relative to the behavioral test is crucial and should be determined based on the pharmacokinetic profile of the drug or from literature reports (e.g., 30 minutes before testing for subcutaneous injection).[5]

-

General Experimental Workflow

Detailed Methodologies for Key Experiments

Y-Maze Test for Spatial Working Memory

Objective: To assess short-term spatial working memory based on the innate tendency of mice to explore novel environments.

Materials:

-

Y-shaped maze with three identical arms.

-

Video tracking software (optional, but recommended for accurate data collection).

-

70% ethanol for cleaning.

Protocol:

-

Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the experiment.

-

Procedure: a. Place a mouse at the center of the Y-maze. b. Allow the mouse to freely explore the maze for a set period, typically 5-8 minutes. c. Record the sequence of arm entries using video tracking software or by a trained observer. An arm entry is defined as all four paws entering the arm.

-

Data Analysis:

-

An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).

-

The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.

Passive Avoidance Test for Fear-Motivated Learning and Memory

Objective: To evaluate long-term memory based on the mouse's ability to remember an aversive stimulus.

Materials:

-

Passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The dark chamber has an electrifiable grid floor.

-

A shock generator.

Protocol:

-

Acclimation: Handle the mice for several days before the experiment to reduce stress. Acclimate them to the testing room for at least 30 minutes prior to the training session.

-

Training (Day 1): a. Place the mouse in the light chamber of the apparatus. b. After a short habituation period (e.g., 60 seconds), open the guillotine door. c. When the mouse enters the dark chamber with all four paws, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds). d. Remove the mouse from the apparatus and return it to its home cage.

-

Testing (Day 2, typically 24 hours later): a. Place the mouse back into the light chamber. b. Open the guillotine door and measure the latency to enter the dark chamber (step-through latency). A longer latency indicates better memory of the aversive event. c. A cutoff time (e.g., 300 seconds) is usually set, and mice that do not enter the dark chamber within this time are assigned the maximum score.

-

Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.

Auditory Startle Response and Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating, which is the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in some neuropsychiatric disorders.

Materials:

-

A startle response system consisting of a sound-attenuating chamber, a mouse holder on a platform that detects movement, a loudspeaker for auditory stimuli, and control software.

Protocol:

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

-

Procedure: a. Place the mouse in the holder within the startle chamber. b. The session begins with a 5-minute acclimation period to the background white noise (e.g., 65-70 dB). c. The test consists of a series of trials presented in a pseudorandom order:

- Startle-only trials: A loud acoustic stimulus (pulse, e.g., 120 dB for 40 ms).

- Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB for 20 ms) precedes the startle pulse by a specific interval (e.g., 30-100 ms).

- No-stimulus trials: Only background noise is present to measure baseline movement. d. The startle response (amplitude of the mouse's flinch) is recorded for each trial.

-

Data Analysis:

-

The startle response is the peak amplitude of the movement in the startle-only trials.

-

Prepulse inhibition is calculated as a percentage: %PPI = [1 - (Startle response on prepulse-pulse trials / Startle response on startle-only trials)] x 100.

-

Eyeblink Conditioning

Objective: A form of classical conditioning used to study the neural mechanisms of learning and memory, heavily dependent on the cerebellum.

Materials:

-

A head-restraining apparatus for the mouse, allowing it to be comfortable (e.g., on a freely moving wheel).[6][7][8][9][10]

-

A system to deliver a conditioned stimulus (CS), such as a light flash (e.g., from an LED) or a tone.[6][7][8]

-

A system to deliver an unconditioned stimulus (US), typically a mild air puff to the cornea.[6][7][8][10]

-

A high-speed camera to record and analyze eyelid movement.[6][7][10]

Protocol:

-

Surgical Preparation and Habituation:

-

Mice are surgically implanted with a head-post for stable head fixation.

-

Following recovery, mice are habituated to the head-restraining apparatus over several days.[8]

-

-

Training: a. A training session consists of multiple trials. b. In a standard "delay conditioning" paradigm, the CS is presented for a specific duration (e.g., 280 ms), and the US (e.g., a 30 ms air puff) is presented during the final portion of the CS presentation.[6] c. In "trace conditioning," there is a stimulus-free interval between the end of the CS and the beginning of the US.[8] d. Sessions typically consist of blocks of paired CS-US trials and occasional CS-only trials to test for the conditioned response (CR).[7][8]

-

Data Analysis:

-

The primary measure is the percentage of CS-only trials in which a CR (an eyelid closure that precedes the US) occurs.

-

The amplitude and timing of the CR are also analyzed to assess the quality of learning.

-

Safety and Toxicity of this compound

There is limited publicly available information specifically detailing the LD50 or comprehensive toxicology of this compound in mice. However, the doses used in behavioral studies provide an indication of the tolerated range. In one study, subcutaneous doses of up to 125 µmol/kg (approximately 31.5 mg/kg) were administered to mice, which resulted in physiological changes (decreased body temperature and respiration) but were not reported to be lethal.[2] It is noteworthy that Rivanicline was found to be 15-50 times less potent than nicotine in producing these physiological effects.[11]

As with any novel compound, it is recommended to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain being used. Researchers should carefully observe animals for any signs of toxicity, such as changes in weight, activity, posture, or grooming, as well as any signs of seizures or respiratory distress.

Disclaimer: The information provided here is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under an approved animal care and use protocol.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Rivanicline - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Stimulus Generalization in Mice during Pavlovian Eyeblink Conditioning | eNeuro [eneuro.org]

- 8. Trace Eyeblink Conditioning in Mice Is Dependent upon the Dorsal Medial Prefrontal Cortex, Cerebellum, and Amygdala: Behavioral Characterization and Functional Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Application of Rivanicline Oxalate in Neuroinflammation Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction